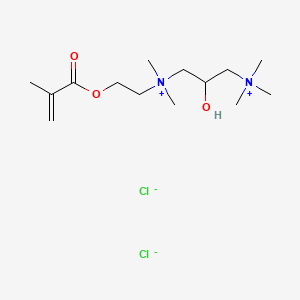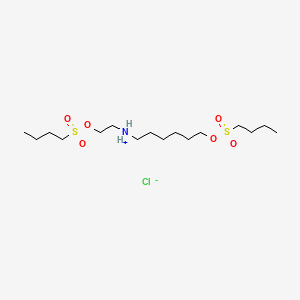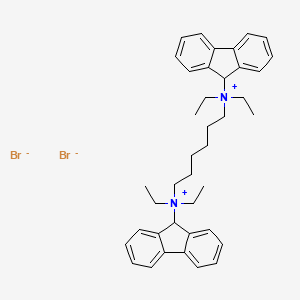
Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide is a chemical compound with the molecular formula C40-H50-N2.2Br and a molecular weight of 718.74 . It is known for its use as a neuromuscular blocking agent in anesthesiology, where it prolongs and potentiates the skeletal muscle relaxing action of suxamethonium during surgery .
Preparation Methods
The synthesis of ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide involves the reaction of hexamethylene diamine with fluoren-9-yldiethyl bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and purification steps to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with cholinesterases.
Mechanism of Action
The mechanism of action of ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide involves its binding and blocking activity on plasma cholinesterases. This inhibition prevents the breakdown of acetylcholine, leading to prolonged muscle relaxation. The compound targets cholinesterase enzymes, which are crucial for the regulation of neurotransmitter activity in the nervous system .
Comparison with Similar Compounds
Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide can be compared with other neuromuscular blocking agents such as:
Hexafluronium bromide: Similar in structure and function, used for muscle relaxation during surgery.
Suxamethonium: Another neuromuscular blocking agent, but with a shorter duration of action.
Pancuronium bromide: Used for longer-lasting muscle relaxation in surgical procedures. The uniqueness of this compound lies in its specific binding affinity and prolonged action compared to other similar compounds.
Properties
CAS No. |
63982-12-7 |
|---|---|
Molecular Formula |
C40H50Br2N2 |
Molecular Weight |
718.6 g/mol |
IUPAC Name |
6-[diethyl(9H-fluoren-9-yl)azaniumyl]hexyl-diethyl-(9H-fluoren-9-yl)azanium;dibromide |
InChI |
InChI=1S/C40H50N2.2BrH/c1-5-41(6-2,39-35-25-15-11-21-31(35)32-22-12-16-26-36(32)39)29-19-9-10-20-30-42(7-3,8-4)40-37-27-17-13-23-33(37)34-24-14-18-28-38(34)40;;/h11-18,21-28,39-40H,5-10,19-20,29-30H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
IHXOCADAVBSZJN-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](CC)(CCCCCC[N+](CC)(CC)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


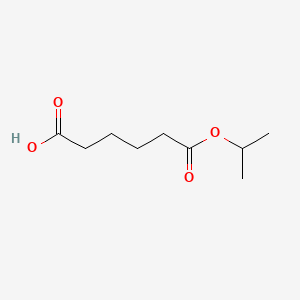
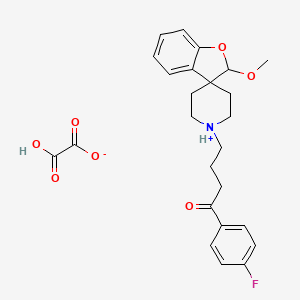
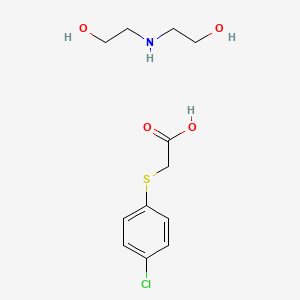

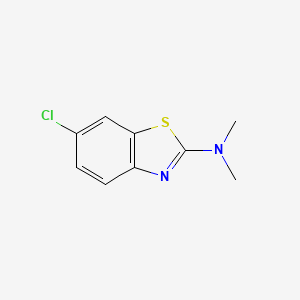
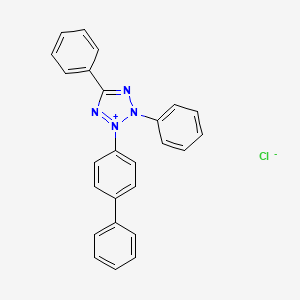

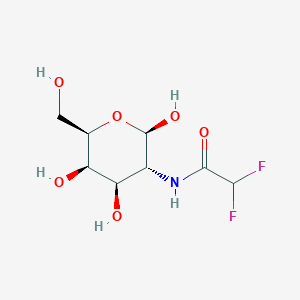

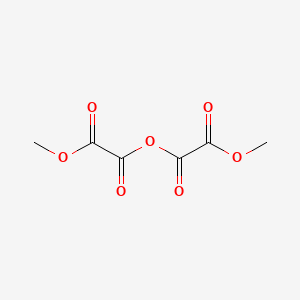
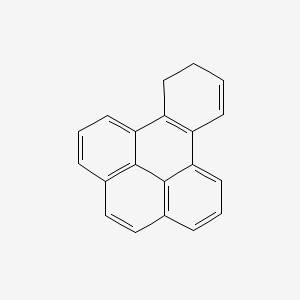
![3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid](/img/structure/B13768419.png)
